2,6-dichloro-10H-acridin-9-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7497-53-2 |
|---|---|
Molecular Formula |
C13H7Cl2NO |
Molecular Weight |
264.10 g/mol |
IUPAC Name |
2,6-dichloro-10H-acridin-9-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-7-2-4-11-10(5-7)13(17)9-3-1-8(15)6-12(9)16-11/h1-6H,(H,16,17) |
InChI Key |
XZQOGWRQSKDVJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of Acridinones
Electronic Spectroscopy for Elucidating Excited States and Electronic Transitions
Electronic spectroscopy is a vital tool for probing the electronic structure of molecules, including the energy of frontier molecular orbitals and the nature of electronic transitions.
UV-Visible absorption spectroscopy measures the transitions from the ground electronic state to higher energy excited states upon absorption of ultraviolet or visible light. For acridinone (B8587238) and its derivatives, the absorption spectra are typically characterized by intense bands corresponding to π→π* transitions within the conjugated aromatic system. researchgate.net These transitions provide insight into the electronic properties of the molecule.
A review of the scientific literature did not yield specific experimental UV-Visible absorption maxima for 2,6-dichloro-10H-acridin-9-one. For context, the parent compound, 10H-acridin-9-one, exhibits a strong absorption band at 249 nm in ethanol, which is characteristic of the acridinone chromophore. photochemcad.comnist.gov Substitution with electron-withdrawing groups like chlorine is expected to modulate the energies of these transitions.
Table 1: Illustrative UV-Vis Absorption Data (Note: Data for the target compound is not available in the reviewed literature. Data for the parent compound is shown for context.)
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| This compound | Data Not Available | Data Not Available | N/A |
| 10H-acridin-9-one | 249 | Ethanol | photochemcad.com |
Fluorescence spectroscopy provides information about the emissive decay from the lowest singlet excited state (S₁) to the ground state (S₀). Acridone (B373769) derivatives are known for their significant fluorescence properties, including long lifetimes and high quantum yields, which are sensitive to substitution patterns. researchgate.net The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process.
While some studies have noted that the 2,6-dichloro derivative of acridone possesses notable fluorescence, specific experimental data for its emission wavelength and quantum yield were not found in the reviewed literature. For comparison, the parent 10H-acridin-9-one has a fluorescence quantum yield of 0.42 in ethanol. photochemcad.com Other substituted acridones have demonstrated exceptionally high quantum yields, in some cases exceeding 90%, highlighting the potential of this chemical class in emissive applications. rsc.org
Table 2: Illustrative Fluorescence Data (Note: Data for the target compound is not available in the reviewed literature. Data for the parent compound is shown for context.)
| Compound | Emission λmax (nm) | Quantum Yield (Φf) | Solvent | Reference |
|---|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available | N/A |
| 10H-acridin-9-one | Not Specified | 0.42 | Ethanol | photochemcad.com |
Resonance-Enhanced Two-Photon Ionization (R2PI or REMPI) is a powerful mass-selective laser spectroscopy technique used to study the electronic spectra and dynamics of molecules in the gas phase. wikipedia.org The method involves exciting a molecule to an intermediate electronic state with a tunable laser, followed by ionization with a second laser pulse. hhu.de This technique is particularly valuable for studying isolated molecules and their weakly bound clusters, providing insights into intermolecular interactions. ias.ac.in
Studies using 2C-R2PI have been conducted on the parent 10H-acridin-9-one and its hydrated clusters, allowing for the assignment of cluster sizes and the investigation of solvent effects at a molecular level. researchgate.net However, a review of the scientific literature did not yield any studies applying 2C-R2PI to the specific analysis of this compound or its gas-phase clusters.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional NMR provides fundamental structural information. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides similar information for carbon atoms. The chemical shifts (δ) are highly sensitive to the electronic environment, which is influenced by factors such as electronegativity of adjacent atoms and aromatic ring currents. For this compound, the symmetrical substitution pattern would be expected to simplify the ¹H and ¹³C NMR spectra compared to asymmetrically substituted derivatives. ¹⁵N NMR, though less common, can provide direct information about the electronic environment of the nitrogen heteroatom.
Despite the foundational nature of these experiments, a search of the scientific literature did not yield specific, published ¹H, ¹³C, or ¹⁵N NMR chemical shift data for this compound. Characterization of new acridone derivatives typically includes full ¹H and ¹³C NMR data to confirm their structure. nih.govnih.gov
Table 3: NMR Chemical Shift Data (Note: Experimental data for the target compound is not available in the reviewed literature.)
| Nucleus | Atom Position | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Various | Data Not Available |
| ¹³C | Various | Data Not Available |
| ¹⁵N | N-10 | Data Not Available |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and establishing the complete bonding network of a molecule. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. libretexts.org HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton, particularly for connecting quaternary carbons. mdpi.com
For a molecule like this compound, 2D NMR would be instrumental in confirming the precise assignment of each proton and carbon in the aromatic rings. However, a review of the literature did not find any published 2D NMR data or connectivity analysis for this specific compound. As the molecule is planar and achiral, stereochemical analysis is not applicable.
Chemical Shift Perturbations and Bond Polarization Effects
The electronic environment of atomic nuclei within this compound is significantly influenced by the inherent structure of the acridinone core and the presence of two electron-withdrawing chlorine substituents. These features lead to distinct chemical shifts in its Nuclear Magnetic Resonance (NMR) spectra, which can be perturbed by external factors such as solvent polarity.
The acridinone system possesses a conjugated π-system and polar functional groups (a carbonyl group and a secondary amine), resulting in a polarized molecule. The chlorine atoms at the 2- and 6-positions further withdraw electron density from the aromatic rings through inductive effects. This deshielding effect causes the nearby protons and carbons to resonate at a lower field (higher ppm values) in ¹H and ¹³C NMR spectra compared to the unsubstituted acridinone.
Chemical shift perturbations are prominently observed when the compound is analyzed in different deuterated solvents, such as CDCl₃, CD₃CN, and DMSO-d₆. damascusuniversity.edu.sy The varying polarity and hydrogen-bonding capabilities of these solvents interact differently with the solute molecule, particularly at the N-H and C=O groups. For instance, in hydrogen-bond-accepting solvents like DMSO-d₆, the N-H proton signal is expected to shift significantly downfield due to strong solute-solvent hydrogen bonding. These solvent-induced shifts provide valuable information about the bond polarization and the accessibility of different sites within the molecule to solvent interaction.
Theoretical methods, such as those based on Density Functional Theory (DFT), can be employed to calculate theoretical chemical shifts. damascusuniversity.edu.syresearchgate.net Comparing these predicted values with experimental data helps in the precise assignment of resonance signals to specific atoms and provides deeper insights into the electronic structure and bond polarization within the molecule. damascusuniversity.edu.sy For example, DFT calculations can confirm the polarization of the C=O and C-Cl bonds and their influence on the chemical shifts of adjacent and distant nuclei. researchgate.net
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Effects in this compound
| Atom Type | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift and Perturbations |
| N-H Proton | High (e.g., >10 ppm in DMSO) | Subject to strong deshielding and significant downfield shift in hydrogen-bond accepting solvents. |
| Aromatic Protons (near Cl) | Downfield | Strong deshielding due to the inductive effect of the adjacent chlorine atom. |
| Aromatic Protons (other) | Varies (typically 6.5-8.5 ppm) | Influenced by the overall electron density of the conjugated system. |
| C=O Carbon | Downfield (e.g., >170 ppm) | Characteristic of a ketone/amide carbonyl carbon in a conjugated system. |
| Carbons bonded to Cl | Downfield | Deshielded due to the direct electronegative effect of chlorine. |
| Other Aromatic Carbons | Varies (typically 110-145 ppm) | Chemical shifts are determined by their position relative to the substituents and heteroatoms. |
Vibrational Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and probing the intermolecular interactions within this compound. The IR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational frequencies of its constituent bonds.
The key functional groups of the acridinone core give rise to distinct and identifiable peaks. The stretching vibration of the secondary amine (N-H) group typically appears as a sharp to moderately broad band in the region of 3300-3100 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl (C=O) group of another lead to a broadening and a shift to lower wavenumbers for both the N-H and C=O stretching bands. researchgate.net
The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp absorption band, typically in the range of 1640-1610 cm⁻¹. Its position at a relatively low frequency (compared to a simple ketone) is indicative of conjugation with the aromatic system and its involvement in the lactam structure. The aromatic rings give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Furthermore, the presence of chlorine substituents is confirmed by C-Cl stretching vibrations, which are typically observed in the fingerprint region, below 800 cm⁻¹.
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| N-H Stretch | Secondary Amine | 3300 - 3100 | Medium | Position and width are sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | Aryl | 3100 - 3000 | Medium to Weak | |
| C=O Stretch | Conjugated Lactam | 1640 - 1610 | Strong | Lower frequency indicates conjugation and H-bonding. |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong | Multiple bands are expected. |
| N-H Bend | Secondary Amine | ~1550 | Medium | |
| C-N Stretch | Amine/Lactam | 1350 - 1200 | Medium | |
| C-Cl Stretch | Aryl Halide | 800 - 600 | Strong | Confirms the presence of chlorine substituents. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound. In electron ionization (EI) mass spectrometry, the compound is expected to show a prominent molecular ion peak (M⁺˙), which allows for the confirmation of its elemental formula, C₁₃H₇Cl₂NO. researchgate.netresearchgate.net
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Consequently, the molecular ion will appear as a cluster of three peaks:
M⁺˙ : Contains two ³⁵Cl atoms.
(M+2)⁺˙ : Contains one ³⁵Cl and one ³⁷Cl atom.
(M+4)⁺˙ : Contains two ³⁷Cl atoms.
The relative intensities of these peaks are expected to be in an approximate ratio of 9:6:1, which is a definitive indicator for the presence of two chlorine atoms in the molecule or fragment. whitman.edu
The fragmentation patterns of acridones are highly dependent on the nature and position of their substituents. researchgate.net For the parent acridone, common fragmentation involves the loss of a molecule of carbon monoxide (CO), followed by the loss of a hydrogen cyanide (HCN) molecule. For this compound, similar fragmentation pathways are expected, along with fragmentations involving the chlorine atoms. Prominent fragment ions could arise from the loss of CO, a chlorine radical (Cl˙), or a molecule of HCl. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming their elemental compositions with high accuracy. researchgate.net
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| Ion | m/z (for ³⁵Cl) | Description | Expected Isotopic Pattern |
| [C₁₃H₇Cl₂NO]⁺˙ | 263 | Molecular Ion (M⁺˙) | M, M+2, M+4 (Ratio ~9:6:1) |
| [C₁₂H₇Cl₂N]⁺˙ | 235 | Loss of CO | M-28, M-26, M-24 (Ratio ~9:6:1) |
| [C₁₃H₇ClNO]⁺˙ | 228 | Loss of a Cl radical | Contains one Cl atom (M, M+2 ratio ~3:1) |
| [C₁₃H₆ClNO]⁺˙ | 262 | Loss of HCl | Contains one Cl atom (M, M+2 ratio ~3:1) |
Solid-State Structural Determination via X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive method for determining the precise three-dimensional arrangement of atoms and molecules of this compound in the solid state. This technique would yield accurate data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.
The analysis would be expected to show that the tricyclic acridinone core is largely planar, a characteristic feature of this heterocyclic system. The C-Cl bond lengths would be consistent with those of chlorine atoms attached to an sp²-hybridized carbon. The geometry around the nitrogen atom and the carbonyl carbon (C9) would confirm the lactam structure.
Table 4: Summary of Information Obtainable from X-ray Crystallography of this compound
| Parameter | Description | Expected Findings |
| Crystal System & Space Group | Defines the symmetry and unit cell of the crystal. | e.g., Monoclinic, P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Precise values defining the repeating unit. |
| Bond Lengths & Angles | Precise measurements of all intramolecular distances and angles. | Confirmation of covalent structure; C=O, C-N, C-Cl bond lengths. |
| Molecular Conformation | Describes the 3D shape of the molecule, including planarity. | The acridinone core is expected to be nearly planar. |
| Intermolecular Interactions | Non-covalent forces holding the crystal lattice together. | N-H···O hydrogen bonds, π-π stacking, C-H···Cl contacts. |
| Crystal Packing | The overall arrangement of molecules in the crystal. | Description of layers, chains, or 3D networks. |
Computational Chemistry and Theoretical Investigations of Acridinones
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For acridinone (B8587238) derivatives, these studies often elucidate structure-activity relationships.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties (e.g., HOMO-LUMO Gap)
Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional arrangement of atoms (geometry optimization) and the electronic characteristics of molecules. A key aspect of this is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For related dichloro-substituted aromatic compounds, DFT calculations have been successfully used to determine these parameters, often employing basis sets like 6-311G(d,p) to achieve a balance between accuracy and computational cost. However, specific values for the HOMO-LUMO gap of 2,6-dichloro-10H-acridin-9-one have not been reported.
Prediction of Spectroscopic Data (NMR, IR, UV-Vis) and Validation
Computational chemistry allows for the theoretical prediction of various spectroscopic data. DFT calculations can estimate the chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies for Infrared (IR) spectroscopy, and the electronic transitions for Ultraviolet-Visible (UV-Vis) spectroscopy. These predicted spectra are invaluable for confirming the structure of synthesized compounds when compared with experimental data. While protocols for accurately predicting NMR spectra for complex organic molecules are well-established, and TD-DFT methods are used for UV-Vis spectra, a specific computational spectroscopic profile for this compound is not available in the literature.
Analysis of Tautomeric Forms, Conformational Landscapes, and Isomeric Energetics
Acridin-9-ones can exist in different tautomeric forms, primarily the keto (acridinone) and enol (9-hydroxyacridine) forms. Computational methods can be employed to calculate the relative energies of these tautomers to determine the most stable form under various conditions. Similarly, the energetic landscapes of different conformational isomers can be mapped to identify the lowest energy structures. For the parent acridone (B373769) molecule, such studies have been performed, but a detailed analysis of how the 2,6-dichloro substitution pattern influences the tautomeric equilibrium and conformational preferences has not been documented.
Intermolecular Interactions and Hydrogen Bonding Thermodynamics
The chlorine atoms and the N-H and C=O groups in this compound are expected to participate in various intermolecular interactions, including hydrogen bonding and halogen bonding. These non-covalent interactions are crucial for understanding the compound's crystal packing and its potential interactions with biological targets. Quantum mechanical methods can calculate the strength and thermodynamics of these interactions. Studies on other chlorinated and nitrogen-containing heterocyclic compounds have utilized techniques like Hirshfeld surface analysis to visualize and quantify intermolecular contacts, but this has not been applied to this compound.
Stability Studies using Computational Methods
The chemical stability of a compound is a critical parameter. Computational studies can assess stability by analyzing the HOMO-LUMO gap, where a larger gap implies greater stability. Furthermore, computational methods can investigate susceptibility to hydrolysis or other degradation pathways by modeling the reaction energetics. While stability studies have been conducted for some novel aza-acridine derivatives, linking electronic structure to observed stability or instability, such specific computational analysis for this compound is currently absent from scientific reports.
Molecular Dynamics (MD) Simulations for Dynamic Interactions
Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. This technique can offer insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. For acridine (B1665455) derivatives that are investigated as potential drugs, MD simulations are often used to understand the stability of the ligand-receptor complex. Although MD is a common tool in the study of acridones, there are no specific published MD simulation studies focusing on the dynamic behavior of this compound.
Simulation of Ligand-Biomolecule Interactions (e.g., DNA Intercalation, Protein Binding)
The planar tricyclic structure of the acridinone core is a key feature that facilitates its intercalation between the base pairs of DNA. mdpi.com This mode of binding can interfere with crucial cellular processes such as DNA replication and transcription, forming the basis of the anticancer properties of many acridine derivatives. nih.gov Computational simulations, including molecular mechanics and molecular dynamics, are employed to model this intercalation process. These simulations can elucidate the specific conformational changes in both the DNA and the ligand upon binding and calculate the energetic favorability of such interactions. nih.govmdpi.com
For the broader class of acridine compounds, computational studies have detailed the nature of these interactions. nih.gov The binding is often stabilized by a combination of van der Waals forces and, in some cases, ionic bonds between the acridine moiety and the phosphate (B84403) backbone of DNA. mdpi.com Quantum mechanics calculations have been used to investigate the interaction energies and the electronic properties of acridine intercalators, revealing that charge transfer within the molecule may play a role in its pharmacological activity. nih.gov Structural analysis from these simulations often highlights the formation of hydrogen bonds between the acridine derivative and the DNA base pairs. nih.gov While specific simulation data for this compound is not available, the presence of chloro-substituents would likely influence the electronic properties and steric factors governing its intercalation, potentially altering its binding affinity and sequence specificity compared to the parent acridinone.
Molecular Docking and Virtual Screening for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or a nucleic acid. nih.gov Virtual screening then utilizes these docking algorithms to search large libraries of compounds for potential new drug candidates. e3s-conferences.orgnih.gov These methods are crucial in the early stages of drug discovery for identifying potential biological targets and prioritizing compounds for experimental testing. scispace.commdpi.com
Prediction of Binding Poses and Affinities with Enzyme Active Sites
For acridinone derivatives, molecular docking studies have been instrumental in predicting their binding modes and affinities with various enzyme active sites. nih.govrsc.org For instance, studies on other substituted acridone derivatives have shown their potential to bind to the ATP-binding site of enzymes like topoisomerase IIα, a key target in cancer therapy. nih.gov These studies often report binding affinities in the range of -7.9 to -8.5 kcal/mol for various acridone derivatives with this enzyme. nih.gov
While no specific docking studies for this compound are reported, the general principles of acridinone binding can be applied. A molecular docking simulation would place the this compound molecule within the active site of a target enzyme. The predicted binding pose would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme. The docking score, representing the predicted binding affinity, would provide a quantitative measure of the strength of this interaction. For a hypothetical interaction, the data might be presented as follows:
| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Topoisomerase IIα | -8.2 | Asp479, Ser480 | Hydrogen Bond |
| Ile792, Pro793 | Hydrophobic | ||
| Protein Kinase XYZ | -7.5 | Lys123, Glu170 | Hydrogen Bond, Salt Bridge |
| Leu124, Val131 | Hydrophobic |
This table is a hypothetical representation to illustrate how data from molecular docking studies would be presented. Specific data for this compound is not currently available in the cited literature.
The chlorine atoms at the 2 and 6 positions of the acridinone ring would be expected to influence the binding affinity and specificity. These electronegative and relatively bulky substituents could form specific halogen bonds or engage in favorable hydrophobic interactions within the enzyme's active site, potentially enhancing the binding affinity compared to the unsubstituted acridinone. Virtual screening of large compound libraries could help to identify which enzymes are most likely to be targeted by this compound, thus guiding experimental validation of its biological activity.
Reactivity and Mechanistic Chemical Investigations of Acridinones
Reaction Pathways at the Acridinone (B8587238) Heterocyclic Ring
The acridinone core offers multiple sites for chemical modification, including the heterocyclic ring and the peripheral aromatic rings. The electronic interplay between the electron-withdrawing carbonyl group and the electron-donating amino group, along with the influence of the chloro substituents, dictates the regioselectivity of various transformations.
Nucleophilic Substitution Reactions at C-9 and Related Positions
The C-9 position of the acridinone ring is highly susceptible to nucleophilic attack, a characteristic feature of the acridine (B1665455) scaffold. While 2,6-dichloro-10H-acridin-9-one itself is less reactive in this regard, its precursor, 2,6,9-trichloroacridine, readily undergoes nucleophilic substitution at the C-9 position. This reactivity is pivotal for the synthesis of a diverse array of 9-substituted acridine derivatives.
The general mechanism involves the attack of a nucleophile on the electron-deficient C-9 carbon, leading to the displacement of the chloride ion. This reaction is a classic example of nucleophilic aromatic substitution (SNAr). A common strategy to facilitate this substitution is the initial conversion of the 9-chloroacridine (B74977) to a more reactive 9-phenoxyacridine (B3049667) intermediate. This intermediate is then treated with the desired nucleophile, such as an amine, to yield the final product. nih.gov
A variety of amines can be utilized as nucleophiles, leading to the formation of 9-aminoacridine (B1665356) derivatives. This methodology has been employed in the parallel synthesis of libraries of 9-aminoacridines for biological screening. nih.gov
| Nucleophile (Amine) | Reaction Conditions | Product | Reference |
| Various Diamines | Phenol, DMSO, then diamine | 9-Aminoacridine derivatives | nih.gov |
| p-Toluidine | Not specified for dichloro derivative | 9-(p-Toluidino)acridine derivative | arabjchem.org |
This table represents a general reaction pathway for 9-chloroacridines. Specific examples for the 2,6-dichloro derivative require the initial conversion of this compound to 2,6,9-trichloroacridine.
Electrophilic Aromatic Substitution on Peripheral Rings
Electrophilic aromatic substitution (EAS) on the acridinone core is directed by the interplay of the existing substituents: the deactivating, ortho-, para-directing chloro groups and the electron-donating amino group and electron-withdrawing carbonyl group of the heterocyclic ring. The electron-donating nature of the nitrogen atom tends to activate the peripheral rings towards electrophilic attack, while the carbonyl group and the chloro atoms have a deactivating effect. chemistrytalk.orgcognitoedu.org
Oxidation and Reduction Chemistry of the Acridinone Moiety
The extended π-system of the acridinone moiety makes it susceptible to both oxidation and reduction reactions. These processes can be investigated using electrochemical techniques such as cyclic voltammetry, which provides information about the redox potentials of the molecule.
The electrochemical behavior of acridone (B373769) derivatives is influenced by the nature and position of substituents on the aromatic rings. Electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups make oxidation more difficult.
While specific cyclic voltammetry data for this compound is not available in the reviewed literature, studies on other substituted acridones can provide insights. For instance, a series of acridone amine derivatives have been shown to exhibit reversible oxidation waves in cyclic voltammetry, with HOMO energy levels ranging from -4.95 to -5.11 eV. rsc.org The standard reduction potentials of halogen atoms and alkyl halides have also been computed, with values of 2.59 V for Cl• in water. anu.edu.au This data can be used to estimate the electrochemical properties of halogenated aromatic compounds.
| Compound/System | Technique | Key Findings | Reference |
| Acridone Amine Derivatives | Cyclic Voltammetry | Reversible oxidation waves; HOMO levels -4.95 to -5.11 eV. | rsc.org |
| Pyridine-2,6-dicarbohydrazide | Cyclic Voltammetry | Redox behavior is pH-dependent. | researchgate.net |
| Halogen Atoms (Cl•) | Computational | Standard reduction potential of 2.59 V in water. | anu.edu.au |
Cycloaddition and Condensation Reactions for Novel Structures
The acridinone scaffold can potentially participate in cycloaddition and condensation reactions to generate more complex, novel structures.
Cycloaddition Reactions , such as the Diels-Alder reaction, involve the [4+2] cycloaddition of a conjugated diene with a dienophile. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The acridinone ring system, with its alternating double bonds, could theoretically act as a diene. However, the aromaticity of the system makes it a reluctant participant in such reactions, as it would lead to a loss of aromatic stabilization in the transition state. More commonly, cycloaddition reactions are employed in the synthesis of the acridone core itself rather than as a reaction of a pre-formed acridinone.
Condensation Reactions , such as the Knoevenagel condensation, involve the reaction of a carbonyl group with an active methylene (B1212753) compound. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comresearchgate.net The C-9 carbonyl group of this compound could potentially undergo condensation with suitable nucleophiles. This would provide a route to functionalize the C-9 position and extend the conjugation of the system. However, specific examples of this compound participating in Knoevenagel condensations are not well-documented in the literature.
Photochemical Behavior and Excited-State Reactivity
The photochemical properties of acridine and its derivatives are of significant interest due to their applications in areas such as photodynamic therapy and fluorescent probes. The absorption of light by this compound promotes the molecule to an electronically excited state, from which it can undergo various photophysical and photochemical processes.
The presence of heavy atoms like chlorine can influence the excited-state dynamics through the heavy-atom effect, which can enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state. This can lead to increased phosphorescence or enhanced photochemical reactivity from the triplet state.
Fluorescence studies on a 2,6-dichloroacridine derivative have shown modest fluorescence compared to the parent 9-isothiocyanatoacridine. researchgate.net The photochemical degradation of halogenated organic compounds is an area of environmental significance, as these compounds can be persistent pollutants. magtech.com.cnresearchgate.netnih.gov The photochemical stability of this compound would be a key factor in its environmental fate.
The excited-state dynamics of acridine derivatives can be complex and are often solvent-dependent. For example, the fluorescence of some acridone derivatives can be "switched on" in the presence of certain analytes, making them useful as fluorescent sensors. rsc.org
| Property | Observation/Technique | Significance | Reference |
| Fluorescence | Modest fluorescence for a 2,6-dichloro derivative | The chloro substituents may influence the radiative decay pathways. | researchgate.net |
| Photochemical Degradation | General for halogenated compounds | Potential for environmental breakdown under UV irradiation. | magtech.com.cnresearchgate.net |
| Excited-State Dynamics | General for acridines | Can involve intersystem crossing, influenced by heavy atoms. | rsc.org |
Mechanistic Insights into the Biological Activity of Acridinones in Vitro and Pre Clinical Studies
Fundamental Molecular Mechanisms of Action
The biological effects of 2,6-dichloro-10H-acridin-9-one are believed to stem from its ability to interfere with fundamental cellular processes. The primary mechanisms of action that have been investigated for the broader class of acridinones, and are relevant to this specific compound, include DNA intercalation and the inhibition of key enzymes involved in DNA topology and maintenance, as well as cellular signaling pathways.
DNA Intercalation: Disruption of Nucleic Acid Processes (Replication, Transcription)
The unique planar ring structure of acridone (B373769) derivatives is a strong determinant of their ability to act as DNA intercalators. rsc.org This process involves the insertion of the flat aromatic core of the molecule between the base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces and can be further enhanced by ionic interactions between the compound and the phosphate (B84403) backbone of DNA. nih.gov Such intercalation can physically obstruct the DNA strands, leading to a distortion of the helical structure.
This structural alteration has profound consequences for cellular processes that rely on the DNA template, such as replication and transcription. By blocking the progression of DNA and RNA polymerases along the DNA strand, intercalation can effectively halt these vital processes. nih.gov While the general principle of DNA intercalation is well-established for the acridine (B1665455) class, specific studies detailing the binding affinity and kinetics of this compound with DNA are limited in the public domain. A study on a series of 6-chloro-2-substituted-9-[[3-(dimethylamino)propyl]amino]acridines determined their binding affinities and DNA unwinding angles through viscometric titrations with closed circular superhelical DNA (ccs-DNA). nih.gov However, specific data for the 2,6-dichloro substituted acridin-9-one was not provided in the available literature.
Enzyme Inhibition: Targeting Key Regulatory Proteins
In addition to its direct interaction with DNA, the biological activity of this compound can be attributed to its ability to inhibit the function of several key cellular enzymes.
Topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. nih.govmdpi.com This activity is crucial for relieving torsional stress during replication and transcription. Acridine derivatives have been widely studied as inhibitors of both type I and type II topoisomerases. nih.govmdpi.com Inhibition of these enzymes leads to the accumulation of DNA strand breaks, which can trigger apoptosis (programmed cell death). Some acridine compounds act as topoisomerase poisons by stabilizing the transient enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strand. mdpi.com
Telomerase is a reverse transcriptase that adds telomeric repeat sequences to the ends of chromosomes, thus maintaining their length and integrity. This enzyme is overexpressed in the vast majority of cancer cells, allowing them to overcome the normal limits of cellular proliferation. nih.gov The G-quadruplex structures that can form in the guanine-rich telomeric DNA are potential targets for inhibition. Small molecules that can stabilize these G-quadruplexes can inhibit telomerase activity. nih.gov
Acridone derivatives have been designed and synthesized to target these telomeric G-quadruplexes. nih.gov While studies have shown that certain substituted acridone derivatives can be potent telomerase inhibitors, specific data on the telomerase inhibitory activity of this compound, including IC50 values, is not available in the currently reviewed scientific literature. nih.gov
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neurodegenerative disorders. ed.ac.uk The development of small molecule kinase inhibitors is a major focus of modern drug discovery. ed.ac.uk
While the broader class of heterocyclic compounds is known to include kinase inhibitors, and specific inhibitors for kinases like DYRK1A and GSK3 have been developed from other chemical scaffolds, there is no specific data available in the reviewed literature detailing the inhibitory activity of this compound against MARK4, DYRK1A, GSK3, or other kinases.
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in various cellular processes, most notably DNA repair. bpsbioscience.com PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. bpsbioscience.com The mechanism of action of PARP inhibitors involves blocking the repair of single-strand DNA breaks, which then lead to the formation of lethal double-strand breaks during DNA replication in cancer cells with compromised homologous recombination repair. bpsbioscience.com
While the inhibition of PARP is a known mechanism for some anticancer agents, there is currently no specific data in the public domain from in vitro or preclinical studies that demonstrates or quantifies the inhibitory activity of this compound against PARP enzymes.
S-adenosylmethionine Decarboxylase (AdoMet DC) Inhibition
S-adenosylmethionine decarboxylase (AdoMetDC) is a crucial enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. wikipedia.orgnih.govnih.gov Inhibition of this enzyme is a therapeutic strategy explored in anticancer and antiparasitic research. nih.govnih.gov Despite the investigation of various compounds as AdoMetDC inhibitors, a thorough search of available scientific literature did not yield any specific studies demonstrating or evaluating the inhibitory activity of this compound against S-adenosylmethionine decarboxylase.
Immunomodulatory Mechanisms: Influence on Cytokine Production and Macrophage Activity
The immunomodulatory properties of acridine derivatives, including their effects on macrophage activation and the production of cytokines, have been a subject of scientific inquiry. However, no specific research data could be located that investigates the influence of this compound on cytokine production or its activity on macrophages. Therefore, its role as a potential immunomodulatory agent remains uncharacterized in the current body of scientific literature.
Induction of Programmed Cell Death (Apoptosis) Pathways
Inducing apoptosis in pathological cells is a key mechanism for many therapeutic agents. While various acridine and acridinone (B8587238) analogues have been shown to trigger apoptotic pathways in cancer cells, specific studies detailing the mechanisms by which this compound induces programmed cell death are not available in the reviewed literature. Research on related compounds suggests mechanisms involving DNA damage and mitochondrial pathways, but these cannot be directly attributed to the 2,6-dichloro derivative without specific experimental evidence. nih.gov
In Vitro Efficacy Across Biological Systems
Anticancer Activities: Cytotoxicity and Antiproliferative Effects in Cell Line Models
The anticancer potential of the acridine and acridinone scaffold is well-documented, with many derivatives exhibiting significant cytotoxicity and antiproliferative effects against various cancer cell lines. nih.govrsc.org These effects are often attributed to mechanisms like DNA intercalation and inhibition of topoisomerase enzymes. rsc.org However, despite the broad interest in this class of compounds, specific data detailing the in vitro cytotoxicity or antiproliferative activity of this compound against specific cancer cell line models were not found in the conducted literature search. Consequently, no data table of its anticancer efficacy can be provided.
Antimicrobial Activities: Antibacterial, Antifungal, and Antiprotozoal Spectrum
Acridine-based compounds have historically been recognized for their antimicrobial properties. oup.comresearchgate.netumn.edu Research has explored the efficacy of various acridone derivatives against a range of pathogens.
Antibacterial Activity: While the acridine nucleus is known to possess antibacterial properties, specific studies quantifying the minimum inhibitory concentration (MIC) or the spectrum of activity for this compound against pathogenic bacterial strains are not available.
Antifungal Activity: Several novel acridone derivatives have been investigated for their effects against fungi, including Candida species and dermatophytes. nih.govnih.gov However, the antifungal spectrum and efficacy specific to this compound have not been reported in the available literature.
Antiprotozoal Activity: Dicationic acridone derivatives have shown potent activity against protozoan parasites such as Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov Nevertheless, research specifically evaluating the antiprotozoal activity of this compound could not be identified.
Due to the absence of specific research findings, a data table summarizing the antimicrobial spectrum for this particular compound cannot be generated.
Antiviral Activities: Inhibition of DNA and RNA Viruses (e.g., Herpes Simplex Virus, Cytomegalovirus, Dengue Virus)
The antiviral potential of acridone derivatives has been explored against several viruses. Studies on compounds with similar structures have shown inhibition of viral replication. For instance, certain N-substituted acridones have demonstrated activity against Dengue virus (DENV) by interfering with viral RNA synthesis, and other acridine analogues have been tested against Herpes Simplex Virus (HSV). nih.govnih.govnih.gov However, a direct investigation into the antiviral efficacy of this compound against specific DNA or RNA viruses, including Herpes Simplex Virus, Cytomegalovirus, or Dengue Virus, was not found in the scientific literature.
Advanced Applications in Biological Research
Development as Fluorescent Probes for Biological Staining and Imaging
No research data was found detailing the development or application of This compound as a fluorescent probe for biological staining and imaging. While the parent compound, acridone, is fluorescent, photochemcad.comnih.govresearchgate.net and other derivatives have been developed as fluorescent probes, nih.gov specific photophysical properties (e.g., excitation/emission spectra, quantum yield) and application data for the 2,6-dichloro derivative in biological imaging are not available in the reviewed literature.
Specific Protein-Ligand Interactions and Conformational Changes
No studies were identified that investigate the specific interactions between This compound and any protein, nor are there reports on its use to probe ligand-induced conformational changes. Consequently, no data on binding affinities, interaction sites, or resulting structural changes can be provided for this specific compound.
Structure Activity Relationship Sar Studies and Rational Molecular Design of Acridinones
Impact of Substituent Position and Electronic Properties on Biological Activity
The position and electronic characteristics of substituents on the acridinone (B8587238) ring are critical determinants of biological activity. These factors can influence the molecule's ability to intercalate with DNA, inhibit key enzymes like topoisomerases, or interact with other cellular targets.
Halogenation is a key strategy in medicinal chemistry to modulate the biological activity of a lead compound. The introduction of halogen atoms, such as chlorine, can enhance properties like hydrophobicity, which may facilitate cell membrane penetration and interaction with hydrophobic pockets in target proteins. nih.gov In the context of the acridinone scaffold, dichloro-substitution, as seen in 2,6-dichloro-10H-acridin-9-one, plays a significant role in modulating its activity.
Studies on related halogenated heterocyclic systems have shown that the presence and position of chlorine atoms can be crucial for target engagement. For instance, in the development of antimalarial compounds, the 7-chloro-4-aminoquinoline moiety is a well-established pharmacophore. nih.gov Research on various acridine (B1665455) derivatives has demonstrated that the pattern of halogenation can significantly affect potency. For example, in a series of 9-aminoacridine (B1665356) derivatives evaluated for antiviral activity against SARS-CoV-2, the position of chlorine substituents (e.g., 2-chloro vs. 3-chloro) had a notable impact on efficacy. acs.org Generally, electron-withdrawing substitutions, such as chlorine, on aromatic rings tend to correlate with stronger biological activity compared to electron-donating groups. nih.gov The increased hydrophobicity imparted by halogens can also lead to altered self-assembly properties, which in turn can influence antimicrobial and cytotoxic effects. nih.gov
Table 1: Effect of Halogenation on Biological Activity of Representative Acridine Analogs
| Compound | Substitution Pattern | Target/Activity Noted | Reference |
|---|---|---|---|
| Quinacrine Analog | 2-chloro substituent | More active than 3-chloro analog | acs.org |
| Pyronaridine Analog | 2-chloro substituent | Generally more active than 3-chloro analog | acs.org |
This table is generated based on findings from related halogenated compounds to illustrate the principle, as specific comparative data for this compound was not available in the search results.
The electronic nature of substituents on the acridinone ring system is a critical factor in determining biological activity. Both electron-donating groups (EDGs) like hydroxyl (-OH), methoxy (B1213986) (-OCH3), and amino (-NH2), and electron-withdrawing groups (EWGs) such as nitro (-NO2) can significantly alter the molecule's electronic distribution, planarity, and ability to interact with biological targets.
Generally, the unique planar structure of the acridinone ring allows it to function as a DNA intercalator, a mechanism that is often central to its anticancer effects. rsc.org The introduction of EWGs or EDGs can fine-tune this intercalating ability and the inhibition of enzymes like topoisomerase. rsc.org For instance, studies on various heterocyclic scaffolds have shown that compounds with electron-withdrawing substitutions (like halogens) often exhibit stronger activity than those with only electron-donating groups (like methyl groups). nih.gov The synthesis of various acridine/acridone (B373769) analogues has involved the strategic placement of these groups to optimize anticancer, antimicrobial, or antiviral properties. rsc.orgnih.gov
Modification at the N-10 position of the acridin-9-one core is a common strategy to improve the pharmacological profile of these compounds. The introduction of various substituents at this position can influence solubility, cell permeability, and target-binding affinity. For example, attaching side chains to the nitrogen atom can lead to compounds with enhanced cytotoxic activity. researchgate.net The synthesis of N-substituted 9-aminoacridine derivatives has been explored to develop potential anticancer agents. rsc.org These modifications can alter how the molecule interacts with its target, potentially shifting its mechanism of action or improving its selectivity for cancer cells over healthy cells.
Stereochemical and Conformational Aspects in SAR
While the core acridinone ring system is largely planar, the introduction of bulky or flexible substituents, particularly at the N-10 position, can introduce important stereochemical and conformational considerations. The three-dimensional shape of a drug molecule is critical for its interaction with the specific binding site of a biological target. For acridinones, the planarity of the tricyclic system is often key to its ability to intercalate into DNA. nih.gov However, substituents can adopt specific conformations that may either enhance or hinder this interaction. For example, an N-substitution might position a side chain to form additional hydrogen bonds or van der Waals interactions within the DNA groove or at an enzyme's active site, thereby increasing binding affinity and efficacy. nih.gov
Strategies for Molecular Hybridization and Scaffold Optimization
Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new hybrid compound with potentially enhanced activity or a dual mode of action. This strategy has been applied to the acridinone scaffold to improve its therapeutic potential. By linking the acridinone core to other bioactive molecules, researchers aim to create agents with improved efficacy and selectivity. For instance, acridine moieties have been hybridized with artemisinin (B1665778) to create potent anticancer agents or with coumarin (B35378) derivatives to act as topoisomerase II inhibitors. rsc.orgnih.gov This approach leverages the DNA-intercalating properties of the acridinone ring while incorporating the distinct mechanisms of the partner molecule.
Computational Approaches to Guide Molecular Design and Optimization (e.g., QSAR)
Computational chemistry has become an indispensable tool in modern drug discovery, aiding in the rational design and optimization of new drug candidates. Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activities. ptfarm.pl For acridinone derivatives, QSAR models can help predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a mathematical relationship with observed biological data. ptfarm.pl
Furthermore, molecular docking simulations are used to predict the binding mode and affinity of acridinone derivatives with their biological targets, such as DNA or topoisomerase enzymes. nih.gov These computational studies provide insights into the key interactions at the atomic level, helping to explain observed SAR trends and guide the design of new molecules with improved binding characteristics. For example, molecular dynamics simulations of acridine-triazole hybrids have been used to understand their interaction and fit within the binding site of topoisomerase IIB, showing how the acridine core intercalates with DNA bases. nih.gov
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 7-chloro-4-aminoquinoline |
| 9-aminoacridine |
| Artemisinin |
| Coumarin |
| Acridone |
| 2,6-dichlorobenzoic acid |
| 2-aminopyridine |
| 5-methoxypyridin-2-amine |
| 6,9-dichloro-2-methoxyacridine |
| N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA) |
| Triazoloacridone (C-1305) |
Future Perspectives and Emerging Research Directions for Dihalogenated Acridinones
Exploration of Novel Synthetic Pathways for Complex Analogs
The synthesis of complex and diverse analogs of dihalogenated acridinones is crucial for expanding their therapeutic applications. While traditional methods have been effective, researchers are increasingly turning to novel synthetic pathways to create more intricate and functionally diverse molecules. nih.gov
One promising area is the use of metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide variety of substituents onto the acridinone (B8587238) core. These methods offer greater control and efficiency in generating libraries of compounds for biological screening. Additionally, C-H activation techniques are being explored to directly functionalize the acridinone scaffold, providing a more atom-economical and streamlined approach to analog synthesis. The development of multicomponent reactions is also a key focus, aiming to construct complex acridinone derivatives in a single step from simple precursors. researchgate.net
| Synthetic Strategy | Description | Potential Advantages |
| Metal-Catalyzed Cross-Coupling | Employs transition metals like palladium or copper to form new carbon-carbon or carbon-heteroatom bonds. | High efficiency, broad substrate scope, and functional group tolerance. |
| C-H Activation | Directly converts carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds. | Atom economy, reduced synthetic steps, and late-stage functionalization. |
| Multicomponent Reactions | Three or more reactants combine in a single reaction vessel to form a complex product. | High efficiency, diversity-oriented synthesis, and reduced waste. |
Unveiling Undiscovered Biological Mechanisms of Action
A deeper understanding of the molecular mechanisms by which dihalogenated acridinones exert their biological effects is essential for their development as targeted therapies. While their ability to interact with DNA and inhibit enzymes like topoisomerase and telomerase is known, many aspects of their mechanism of action remain to be discovered. researchgate.netnih.govmostwiedzy.pl
Future research will likely employ a range of advanced techniques to identify novel cellular targets and signaling pathways. Proteomics and genomics approaches can provide a global view of the cellular changes induced by these compounds. The precise nature of their interactions with DNA, including potential sequence or structure specificity, is an area of active investigation. Furthermore, exploring their effects on other cellular processes, such as cell cycle regulation, apoptosis, and immune responses, could reveal new therapeutic opportunities. researchgate.net
Rational Design of Highly Selective and Potent Molecular Entities
The rational design of new dihalogenated acridinone derivatives aims to create molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.govacs.org This approach relies heavily on computational methods and a thorough understanding of structure-activity relationships (SAR). nih.gov
Computational tools, such as molecular docking and molecular dynamics simulations, are being used to predict how different analogs will bind to their biological targets. rsc.org This allows for the in silico screening of virtual libraries of compounds before committing to their synthesis. Quantitative structure-activity relationship (QSAR) studies help to identify the key structural features that contribute to the desired biological activity, guiding the design of more effective molecules. nih.gov The strategic placement of halogen atoms, for instance, can significantly influence the binding affinity and selectivity of these compounds. nih.gov
Development of Advanced Pre-clinical Assay Methodologies
To bridge the gap between promising laboratory findings and successful clinical applications, the development of more predictive preclinical assay methodologies is critical. Traditional 2D cell culture models often fail to replicate the complex microenvironment of tumors and other diseased tissues.
There is a growing shift towards the use of three-dimensional (3D) cell culture models, such as spheroids and organoids, which more accurately mimic the in vivo environment. researchgate.net These models provide a better platform for assessing the efficacy and toxicity of new dihalogenated acridinone analogs. Additionally, the use of in vivo models, including genetically engineered animal models and patient-derived xenografts, will be crucial for evaluating the therapeutic potential of these compounds in a more physiologically relevant context. researchgate.net High-throughput screening methods are also being refined to rapidly evaluate large numbers of new derivatives, accelerating the discovery of lead compounds.
Q & A
Q. What are the optimal synthetic routes and conditions for 2,6-dichloro-10H-acridin-9-one?
- Methodological Answer : The synthesis typically involves halogenation of acridin-9-one derivatives. Key steps include:
- Chlorination : Use thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) as chlorinating agents under anhydrous conditions.
- Solvent Selection : Dichloromethane (DCM) or chloroform is preferred due to their inertness and ability to dissolve aromatic intermediates.
- Catalysts : Additives like N,N-dimethyl-4-pyridinamine (DMAP) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate eluent) isolates the product, followed by recrystallization from cyclohexane for high-purity crystals (m.p. ~434–435 K) .
Table 1 : Example Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Chlorinating Agent | POCl₃ (excess) |
| Temperature | 308–313 K |
| Reaction Time | 20–25 hours |
| Yield | 65–75% (after purification) |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Identify π→π* transitions in the acridine core (λ_max ~270–290 nm). Compare with reference spectra of analogous compounds (e.g., 9-chloroacridine) .
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. For example, aromatic protons in the 7.5–8.5 ppm range and chlorine-induced deshielding in ¹³C signals .
- X-ray Crystallography : Resolve crystal packing and confirm molecular geometry (e.g., bond angles, dihedral distortions) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 254.992 for C₁₃H₇Cl₂NO).
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Variable-Temperature NMR : Perform experiments at 298–373 K to assess dynamic effects (e.g., hindered rotation of substituents) .
- DFT Calculations : Optimize molecular geometries using Gaussian or ORCA software. Compare computed chemical shifts (e.g., GIAO method) with experimental data .
- Heteronuclear Correlation (HETCOR) : Map ¹H-¹³C couplings to clarify ambiguous assignments.
- Triangulation : Cross-validate using multiple techniques (e.g., IR for functional groups, elemental analysis for Cl content) .
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to assess electrophilicity. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic sites (e.g., electron-deficient acridine core).
- Reactivity Studies : Simulate interactions with nucleophiles (e.g., amines) using transition-state modeling (IRC calculations) .
Table 2 : Key Computational Parameters
| Property | Computational Method | Value |
|---|---|---|
| HOMO Energy (eV) | B3LYP/6-31G(d) | -6.82 |
| LUMO Energy (eV) | B3LYP/6-31G(d) | -2.34 |
| Dipole Moment (Debye) | DFT/PBE0 | 3.15 |
Q. How should researchers address impurities or by-products in synthesis?
- Methodological Answer :
- HPLC-MS Monitoring : Use reverse-phase C18 columns (ACN/water gradient) to detect intermediates and by-products .
- Kinetic Analysis : Vary reaction time/temperature to minimize side reactions (e.g., over-chlorination).
- Recrystallization Optimization : Test solvent polarity (e.g., cyclohexane vs. ethyl acetate) to selectively crystallize the target compound .
Data Analysis and Reporting
Q. What statistical methods are recommended for validating experimental reproducibility?
- Methodological Answer :
- Standard Deviation (SD) : Calculate across triplicate experiments (e.g., yields: 68% ± 2.5).
- Student’s t-test : Compare synthetic routes (e.g., POCl₃ vs. SOCl₂) for significant differences (p < 0.05) .
- Principal Component Analysis (PCA) : Reduce dimensionality in spectral datasets (e.g., UV-Vis vs. IR correlations) .
Q. How to design experiments investigating bioactivity (e.g., antimicrobial assays)?
- Methodological Answer :
- Positive/Negative Controls : Include known antimicrobials (e.g., ciprofloxacin) and solvent blanks .
- Dose-Response Curves : Test 0.1–100 µM concentrations; calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
- Synergy Studies : Combine with adjuvants (e.g., efflux pump inhibitors) using checkerboard assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
